(S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid
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Overview
Description
(S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid is a chiral compound belonging to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid typically involves the use of 2-naphthol as a starting material. One common synthetic route includes the following steps:
Knoevenagel Condensation: This reaction involves the condensation of 2-naphthol with an aldehyde in the presence of a base such as imidazole or isoquinoline.
Cyclization: The intermediate formed from the Knoevenagel condensation undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and aluminum chloride (AlCl₃) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a non-steroidal anti-inflammatory agent, it inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation . This inhibition leads to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetic acid: A closely related compound with similar structural features but different biological activities.
Uniqueness
(S)-2-Hydroxy-2-methyl(2-naphthalene)acetic acid is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific interactions with molecular targets make it a valuable compound for research and development in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and biological activities make it an important subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15)/t13-/m0/s1 |
InChI Key |
KUJHPYMDWIIJDD-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O |
Origin of Product |
United States |
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